PASK Kinase Inhibition: Halogen Substitution Effect
In a patent application claiming heterocyclic compounds for PASK inhibition, 4-(4-bromophenyl)-1H-pyrazol-3-amine is explicitly disclosed as a synthetic precursor and a reference compound [1]. While the patent does not report the IC₅₀ for the parent 4-bromophenyl compound, it discloses data for closely related derivatives that illuminate the significance of the 4-bromophenyl substitution. Specifically, a derivative incorporating the 4-(4-bromophenyl)-1H-pyrazol-3-amine core exhibited PASK inhibition with an IC₅₀ of 0.032 μM (32 nM) [1]. By comparison, the analog bearing a 4-chlorophenyl group in the same scaffold showed an IC₅₀ of 0.058 μM (58 nM), representing a 1.8-fold reduction in potency relative to the bromine-containing compound [1]. This head-to-head comparison within the same assay system demonstrates that the bromine atom confers measurably enhanced target engagement compared to the chlorine analog.
| Evidence Dimension | PASK kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Derivative incorporating 4-(4-bromophenyl)-1H-pyrazol-3-amine core: IC₅₀ = 0.032 μM |
| Comparator Or Baseline | 4-Chlorophenyl analog derivative: IC₅₀ = 0.058 μM |
| Quantified Difference | Bromo analog is 1.8-fold more potent than chloro analog |
| Conditions | PASK kinase inhibition assay, patent disclosure US-2012277224-A1 |
Why This Matters
Procurement of the 4-bromophenyl variant is justified when maximizing PASK inhibitory potency is the primary SAR objective, as the chlorine-substituted analog yields measurably weaker target engagement.
- [1] McCord, T. J. et al. U.S. Patent Application US-2012277224-A1. Heterocyclic compounds for the inhibition of PASK. Priority Date: 2011-04-26. View Source
